Cas no 27114-20-1 (1,2-Ethanediamine,N1,N1-diethyl-N2-(2-quinolinylmethyl)-, hydrochloride (1:3))
27114-20-1 structure
Product Name:1,2-Ethanediamine,N1,N1-diethyl-N2-(2-quinolinylmethyl)-, hydrochloride (1:3)
CAS-nummer:27114-20-1
MF:C16H24ClN3
MW:293.834862709045
CID:284847
PubChem ID:54610196
Update Time:2025-04-19
1,2-Ethanediamine,N1,N1-diethyl-N2-(2-quinolinylmethyl)-, hydrochloride (1:3) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Ethanediamine,N1,N1-diethyl-N2-(2-quinolinylmethyl)-, hydrochloride (1:3)
- 27114-20-1
- NSC-147899
- N~1~,N~1~-Diethyl-N~2~-[(quinolin-2-yl)methyl]ethane-1,2-diamine--hydrogen chloride (1/1)
- NSC147899
- DTXSID40715121
-
- Inchi: 1S/C16H23N3.ClH/c1-3-19(4-2)12-11-17-13-15-10-9-14-7-5-6-8-16(14)18-15;/h5-10,17H,3-4,11-13H2,1-2H3;1H
- InChI-sleutel: SBDSNLSQEAFWEI-UHFFFAOYSA-N
- LACHT: Cl.N(CC)(CC)CCNCC1C=CC2C=CC=CC=2N=1
Berekende eigenschappen
- Exacte massa: 257.18939
- Monoisotopische massa: 293.166
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 7
- Complexiteit: 240
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 28.2A^2
Experimentele eigenschappen
- Dichtheid: 1.036
- Kookpunt: 375.1°C at 760 mmHg
- Vlampunt: 180.7°C
- Brekindex: 1.576
- PSA: 28.16
1,2-Ethanediamine,N1,N1-diethyl-N2-(2-quinolinylmethyl)-, hydrochloride (1:3) Gerelateerde literatuur
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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